N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine - 2310221-46-4

N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-2907627
CAS Number: 2310221-46-4
Molecular Formula: C10H10N4
Molecular Weight: 186.218
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives

    Compound Description: This series of compounds was investigated for their potential as Src inhibitors for treating triple-negative breast cancer (TNBC). The research focused on optimizing a lead compound (compound 1) that showed promising anti-TNBC activity but also exhibited considerable toxicity. The optimization process involved synthesizing various derivatives and evaluating their structure-activity relationships (SAR), in vitro cell-based phenotypic screening, and in vivo assays. This led to the discovery of compound 13an, a multikinase inhibitor with potent activity against Src, KDR, and other kinases involved in the MAPK signaling pathway. Compound 13an demonstrated significant anti-TNBC activity both in vitro and in vivo, along with good pharmacokinetic properties and low toxicity. []

    Relevance: These derivatives share the core pyrazolo[3,4-d]pyrimidin-4-amine structure with N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine. The research highlights the biological relevance of this scaffold, particularly in the context of kinase inhibition and anticancer activity. Both N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine and the 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives belong to the broader class of fused heterocycles, which are known to exhibit diverse pharmacological properties. []

1-Isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

    Compound Description: The crystal structure of this compound was determined using X-ray diffraction analysis. The study revealed detailed information about the compound's molecular geometry, bond lengths, bond angles, and crystal packing arrangement. []

    Relevance: This compound shares the pyrazolo[3,4-d]pyrimidin-4-amine core structure with N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine. The presence of a cyclopropyl group in N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine and an isopropyl group in 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suggests potential similarities in their physicochemical properties and biological activities. Both compounds are part of the broader family of substituted pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. []

    Compound Description: This compound was identified as a highly selective and potent inhibitor of RET gatekeeper mutants, specifically V804L and V804M, which are resistant to currently approved RET inhibitors. This novel inhibitor demonstrated strong activity against various RET mutants and wild-type RET, effectively suppressing the growth of thyroid cancer-derived cell lines. Docking studies revealed that the isoxazole moiety significantly contributed to the improved binding affinity by forming an additional hydrogen bond with Lys758. []

    Relevance: This derivative shares the core pyrazolo[3,4-d]pyrimidin-4-amine structure with N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine. The research emphasizes the significance of specific substitutions on the pyrazolo[3,4-d]pyrimidin-4-amine scaffold in achieving high potency and selectivity towards particular kinase targets. Additionally, it highlights the potential of these compounds as anticancer agents, especially against cancers driven by RET kinase mutations. []

S29, 1-(2-Chloro-2-(4-chlorophenyl-ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

    Compound Description: This compound is a known inhibitor of the cytoplasmic tyrosine kinase c-SRC. Research has explored its potential as an anti-tumor agent, particularly against aggressive neuroblastomas, by conjugating it with graphene oxide (GO) nanosheets for improved cellular uptake and pharmacokinetics. The S29/GO complex exhibited enhanced anti-tumoral effects on neuroblastoma cell lines compared to S29 or GO alone. []

    Relevance: S29 shares the core pyrazolo[3,4-d]pyrimidin-4-amine structure with N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine. This reinforces the significance of the pyrazolo[3,4-d]pyrimidin-4-amine scaffold in designing kinase inhibitors and highlights its potential in developing new anticancer therapies. []

    Compound Description: These compounds represent an alternative scaffold to the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold for inhibiting Cryptosporidium calcium-dependent protein kinase 1 (CpCDPK1). These pyrrolopyrimidine-based inhibitors demonstrated potent activity against CpCDPK1, effectively blocking the proliferation of the C. parvum parasite. Notably, they exhibited distinct inhibitory and pharmacokinetic profiles compared to their pyrazolopyrimidine counterparts, offering potentially safer and more efficacious treatments for cryptosporidiosis. []

    Relevance: Although structurally distinct from the pyrazolo[3,4-d]pyrimidin-4-amine core, the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold represents a bioisosteric replacement that maintains a similar arrangement of heteroatoms and hydrogen bond donors/acceptors. This similarity is often exploited in medicinal chemistry to modulate physicochemical properties and improve pharmacokinetic parameters while retaining biological activity. The success of these pyrrolopyrimidine derivatives as CpCDPK1 inhibitors suggests that exploring similar modifications to the N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine structure might lead to the discovery of novel compounds with improved drug-like properties. []

N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine

    Compound Description: This compound is a new inhibitor of CLK1 and DYRK1A kinases, synthesized via a Dimroth rearrangement. Its crystal structure was determined by X-ray diffraction, providing insights into its molecular geometry and potential binding interactions with its target kinases. []

    Relevance: While this compound features a thieno[3,2-d]pyrimidine core instead of a pyrazolo[3,4-d]pyrimidine core, it shares the same pyrimidine ring with N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine, and both are substituted with an amine at the 4-position. This structural similarity highlights the importance of the pyrimidine ring and the 4-amino substituent for potential kinase inhibitory activity. Furthermore, the research underscores the relevance of exploring various heterocyclic frameworks within the broader context of kinase inhibitor development. []

Properties

CAS Number

2310221-46-4

Product Name

N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine

IUPAC Name

N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine

Molecular Formula

C10H10N4

Molecular Weight

186.218

InChI

InChI=1S/C10H10N4/c1-2-7(1)14-10-8-3-4-11-5-9(8)12-6-13-10/h3-7H,1-2H2,(H,12,13,14)

InChI Key

BNKZAQVTBVIPOP-UHFFFAOYSA-N

SMILES

C1CC1NC2=NC=NC3=C2C=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.